molecular formula C18H18N2OS B5875970 N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide

N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide

Cat. No. B5875970
M. Wt: 310.4 g/mol
InChI Key: UQKAQSDDFXXTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism of Action

The exact mechanism of action of N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide is not fully understood. However, it has been suggested that it may act on the GABAergic system by increasing the release of GABA or by enhancing the activity of GABA receptors. It may also act on the serotonergic and noradrenergic systems by increasing the release of serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA, serotonin, and norepinephrine in the brain. It has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide in lab experiments is its potential as a neuroprotective agent. It may also have applications in the treatment of neuropathic pain. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic, serotonergic, and noradrenergic systems. Another direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to improve the solubility of this compound in water, which would make it more useful in lab experiments.

Synthesis Methods

The synthesis of N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide involves the reaction of N-phenylbenzamide with 2-amino-1,3-thiazepine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide has been studied for its potential applications in drug development. It has been investigated as a potential anticonvulsant, antidepressant, and anxiolytic agent. It has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

properties

IUPAC Name

N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)18-19-13-7-8-14-22-18/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKAQSDDFXXTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(=NC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)benzamide

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